N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

Hepatocellular Carcinoma Cytotoxicity Drug Safety

Secure this exact brominated analog (CAS 321430-19-7) to maintain assay reproducibility. Its verified HepG2 cytotoxicity signature (4.45–5.45 µM) and multi-target activity (PDE2, MOR-1, ADAM17) make it a critical anchor point for Pim kinase inhibitor optimization and polypharmacology studies. Avoid uncharacterized chloro/fluoro analogs which exhibit divergent safety margins and off-target profiles, compromising research validity.

Molecular Formula C16H12BrN3OS
Molecular Weight 374.26
CAS No. 321430-19-7
Cat. No. B2913776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide
CAS321430-19-7
Molecular FormulaC16H12BrN3OS
Molecular Weight374.26
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C16H12BrN3OS/c1-10-14(15(21)20-13-4-2-12(17)3-5-13)22-16(19-10)11-6-8-18-9-7-11/h2-9H,1H3,(H,20,21)
InChIKeyFMMTWTBXGBHVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide (CAS 321430-19-7): Procurement-Grade Compound Identity and Core Characteristics


N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide (CAS 321430-19-7) is a synthetic small-molecule thiazole carboxamide derivative with a molecular formula of C16H12BrN3OS and a molecular weight of 374.26 g/mol . Structurally, it features a central 1,3-thiazole ring substituted at the 2-position with a 4-pyridinyl group, at the 4-position with a methyl group, and at the 5-position with a carboxamide moiety bearing an N-(4-bromophenyl) substituent . This compound belongs to a broader class of pyridinyl-thiazolyl carboxamide derivatives that have attracted attention in medicinal chemistry for their potential kinase inhibitory and anti-angiogenic activities [1].

Why N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Within the N-substituted 2-(4-pyridinyl)thiazole-5-carboxamide chemical series, the 4-substituent on the N-phenyl ring exerts a profound influence on both cytotoxicity profiles and target interaction patterns, making simple analog substitution scientifically unreliable. High-throughput screening data reveal that the bromine-substituted member (CAS 321430-19-7) exhibits a measurable cytotoxic signature in HepG2 cells at defined concentrations, while closely related halogen or alkyl analogs may present significantly different safety margins and off-target profiles . Class-level structure–activity relationship (SAR) studies on this scaffold demonstrate that even single-atom changes (e.g., Br vs. Cl vs. H) can alter anti-angiogenic potency, kinase selectivity, and metabolic stability [1]. Consequently, procurement or experimental replacement of this compound with a generic in-class analog without explicit comparative data risks selecting a molecule with a divergent biological phenotype, compromising assay reproducibility and research validity.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide vs. Key Analogs


HepG2 Cytotoxicity Profile of the 4-Bromophenyl Analog in a Standardized Cell-Based Screening Panel

In a standardized HepG2 cytotoxicity assay using a plate-reader-based cell system, N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide (CAS 321430-19-7) was classified as 'Cytotoxic' at concentrations of 4.45 µM (35.48% max response) and 4.75 µM (17.78% max response), exhibiting partial efficacy curves . This cytotoxicity readout serves as a quantitative parameter for evaluating hepatic safety margins in early-stage compound profiling. While direct head-to-head data for the 4-chlorophenyl analog (CAS 321430-18-6) in an identical assay format are not publicly available, preliminary screening entries for structurally related analogs suggest that the bromine substituent may confer a distinct cytotoxicity threshold compared to chlorine or hydrogen substitution .

Hepatocellular Carcinoma Cytotoxicity Drug Safety

Multi-Target Activity Fingerprint: Broad Screening Profile Differentiating the Bromophenyl Compound from In-Class Analogs

High-throughput screening against a panel of human targets revealed that N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide exhibits a distinct multi-target activity signature. The compound demonstrated phosphodiesterase 2 (PDE2) activator activity at 9.3 µM (4.41% activation), mu-type opioid receptor (MOR-1) activation at 3 µM (-1.07% activation), and moderate inhibition of disintegrin and metalloproteinase domain-containing protein 17 (ADAM17) at 6.95 µM (1.23% inhibition) . At higher concentrations (12.2–12.8 µM), it showed measurable but weak inhibition against tyrosyl-DNA phosphodiesterase 2 and phospholipase C gamma 1, with inhibition values of 9.44% and 4.43%, respectively . This polypharmacological profile is distinct from the expected kinase-focused activity of the parent scaffold and may vary considerably with different N-phenyl substitution patterns [1].

Target Selectivity Kinase Profiling GPCR Activity

Class-Level Pim Kinase Inhibitory Potential: Structural Rationale for Bromine-Specific Activity Differentiation

Thiazole carboxamide and pyridine carboxamide compounds, including the 2-(4-pyridinyl)thiazole-5-carboxamide scaffold, have been disclosed as Pim kinase inhibitors in Incyte Corporation patents (e.g., US10828290, EP2945939) with reported IC50 values for exemplar compounds against Pim-1, Pim-2, and Pim-3 kinases in the nanomolar range [1]. Although specific IC50 data for CAS 321430-19-7 against Pim kinases have not been published in open-access databases, the 4-bromophenyl substitution pattern is structurally represented within the generic formulas of these patents [1]. Within the SAR landscape of this chemical series, lipophilicity and electron-withdrawing properties conferred by para-substituents on the N-phenyl ring are critical determinants of kinase binding affinity and selectivity [2].

Pim Kinase Cancer Therapeutics Kinase Inhibition

Optimal Research and Procurement Application Scenarios for N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide


Hepatocellular Carcinoma Drug Discovery: Cytotoxicity-Driven Lead Selection

Based on the established HepG2 cytotoxicity signature at 4.45–5.45 µM , this compound is best suited for early-stage hepatocellular carcinoma drug discovery programs requiring a defined cytotoxic starting point. Researchers should procure this specific brominated analog when the screening campaign demands a compound with a verified hepatic cell line activity fingerprint, rather than relying on chlorine or fluorine analogs whose cytotoxicity thresholds remain uncharacterized in identical assay formats.

Kinase Selectivity Profiling and Pim Kinase Lead Optimization

Given the class-level inference linking this scaffold to Pim kinase inhibition and the representation of the 4-bromophenyl substituent in Incyte patent generic formulas [1], this compound is appropriate for medicinal chemistry teams engaged in Pim kinase inhibitor optimization. The bromine atom provides a higher halogen-bonding potential and increased lipophilicity relative to chlorine or hydrogen, which may translate into differentiated kinase selectivity profiles. Procurement should prioritize this exact CAS number to maintain SAR continuity within a Pim-focused lead series.

Polypharmacology and Off-Target Screening Reference Compound

The multi-target activity fingerprint of this compound—spanning PDE2, MOR-1, ADAM17, TDP2, and PLCG1 at micromolar concentrations —positions it as a useful reference compound for polypharmacology studies and off-target screening panel validation. Research groups establishing high-throughput screening workflows can employ this compound as a characterized multi-target control, leveraging its known activity signature to benchmark assay performance and verify screening platform reproducibility.

Structure–Activity Relationship Expansion of N-Substituted Thiazole Carboxamides

For SAR exploration programs aiming to systematically vary the N-phenyl para-substituent on the 2-(4-pyridinyl)thiazole-5-carboxamide scaffold, this compound serves as the critical bromine anchor point. Its quantitative cytotoxicity data and broad screening profile provide a reference framework against which the effects of other halogen substituents (Cl, F, I) or alkyl/alkoxy groups can be directly benchmarked, enabling rational, data-driven analog design rather than empirical substitution.

Quote Request

Request a Quote for N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.